molecular formula C14H16N2O5S B2558613 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid CAS No. 379730-31-1

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid

Cat. No.: B2558613
CAS No.: 379730-31-1
M. Wt: 324.35
InChI Key: ZLCXXWQTSCMBKW-UHFFFAOYSA-N
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Description

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid: is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound containing a nitrogen atom

Scientific Research Applications

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic substitution reactions, such as nitration followed by reduction and subsequent hydroxylation.

    Addition of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through sulfonation reactions, where the quinoline derivative is treated with diethylsulfamoyl chloride in the presence of a base like pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the hydroxyquinoline derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyquinoline-4-carboxylic acid: Lacks the diethylsulfamoyl group, resulting in different chemical properties and applications.

    2-Hydroxyquinoline-4-carboxylic acid: Similar structure but without the diethylsulfamoyl group, leading to different reactivity and uses.

    6-(Methylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid: Similar but with a methylsulfamoyl group instead of a diethylsulfamoyl group, affecting its chemical behavior.

Uniqueness

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCXXWQTSCMBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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